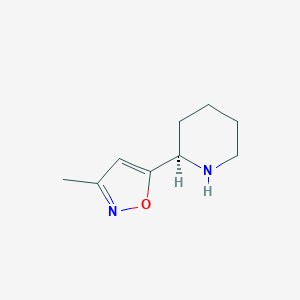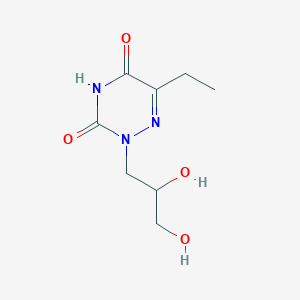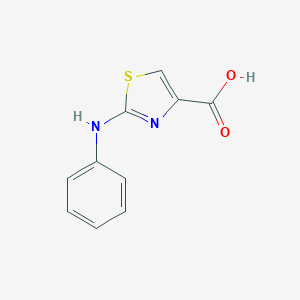
6-Fluor-5-methyl-1H-Indol
Übersicht
Beschreibung
6-Fluoro-5-methyl-1H-indole is a chemical compound belonging to the indole family, characterized by its unique structure which incorporates both a fluoro and a methyl group. Indoles are heterocyclic compounds known for their presence in natural products and their relevance in pharmaceuticals due to their biological activity.
Synthesis Analysis
The synthesis of substituted indoles, like 6-fluoro-5-methyl-1H-indole, typically involves strategies that incorporate functional groups at specific positions on the indole nucleus. For example, the Diels-Alder cycloaddition followed by acid-catalyzed cyclization is a common method for synthesizing substituted indoles, as reported in the synthesis of related compounds (Lovel Kukuljan et al., 2016). Another approach involves the use of catalysis, such as iridium or ruthenium, to condense anilines and vicinal diols into disubstituted indoles (Matyáš Turský et al., 2010).
Molecular Structure Analysis
The molecular structure of indole derivatives is crucial for their biological activity and interaction with biological targets. Single-crystal X-ray diffraction analysis often reveals the intricate details of hydrogen bonding and molecular interactions, as demonstrated in related studies (Lovel Kukuljan et al., 2016).
Chemical Reactions and Properties
Indole compounds, including 6-fluoro-5-methyl-1H-indole, undergo various chemical reactions that are significant for their functionalization and application in synthesis. For instance, the presence of fluorine can influence the reactivity and electronic properties of the molecule, affecting its participation in reactions such as nucleophilic substitution (J. Ichikawa et al., 2002).
Physical Properties Analysis
The physical properties of indole derivatives, like solubility, melting point, and crystal structure, are influenced by their molecular structure. For example, the crystal structure analysis provides insights into the stability and packing of molecules, which are vital for understanding their physical behavior (Lihong Yao et al., 2023).
Chemical Properties Analysis
The chemical properties of 6-fluoro-5-methyl-1H-indole, such as acidity, basicity, and reactivity, are determined by its functional groups and molecular structure. The electron-withdrawing effect of the fluorine atom and the electron-donating effect of the methyl group can influence its chemical behavior, affecting its interaction with various reagents and its role in chemical synthesis (T. N. Rao et al., 2019).
Wissenschaftliche Forschungsanwendungen
Antivire Anwendungen
6-Fluor-5-methyl-1H-Indol-Derivate wurden auf ihre antiviralen Eigenschaften hin untersucht. Zum Beispiel haben bestimmte Indol-Derivate eine inhibitorische Aktivität gegen Influenza A und andere Viren gezeigt . Die strukturelle Modifikation von Indol-Verbindungen kann zur Entwicklung potenter antiviraler Wirkstoffe mit hoher Selektivität und Wirksamkeit führen.
Entzündungshemmende und Analgetische Anwendungen
Indol-Derivate, einschließlich derer mit einer 6-Fluor-5-methyl-Substitution, wurden auf ihr Potenzial zur Behandlung von Entzündungen und Schmerzen untersucht . Diese Verbindungen können so konzipiert werden, dass sie bestimmte Pfade angreifen, die an Entzündungsreaktionen beteiligt sind, und bieten somit einen vielversprechenden Ansatz für neue entzündungshemmende und analgetische Medikamente.
Antikrebs- und Immunmodulatorische Anwendungen
Der Indol-Kern ist ein gemeinsames Merkmal in vielen synthetischen Arzneimittelmolekülen mit Antikrebs-Eigenschaften. Substituierte Indole, wie this compound, werden als potenzielle Antikrebs-Immunmodulatoren untersucht . Diese Verbindungen können mit verschiedenen zellulären Rezeptoren interagieren, Immunantworten beeinflussen und möglicherweise das Wachstum von Krebszellen hemmen.
Antimikrobielle und Antimykotische Anwendungen
Indol-Derivate sind bekannt für ihre breitgefächerten antimikrobiellen und antimykotischen Aktivitäten. Die Addition von Fluor- und Methylgruppen, wie bei this compound, kann diese Eigenschaften verbessern und zur Entwicklung neuer antibakterieller und antimykotischer Wirkstoffe führen .
Antidiabetische Anwendungen
Untersuchungen haben gezeigt, dass bestimmte Indol-Derivate als Inhibitoren für Enzyme oder Transporter wirken können, die an der Diabetes-Behandlung beteiligt sind. Zum Beispiel können sie den natrium-abhängigen Glukose-Cotransporter 2 (SGLT2) hemmen, der eine Rolle bei der Glukoseregulierung spielt und somit einen neuartigen Ansatz zur Behandlung von Hyperglykämie bei Diabetes bietet .
Pflanzenwachstumsregulation
Indol-3-essigsäure, ein Derivat von Indol, ist ein bekanntes Pflanzenhormon, das für die Regulation des Pflanzenwachstums verantwortlich ist. Die strukturelle Ähnlichkeit von this compound zu natürlichen Indol-Verbindungen legt potenzielle Anwendungen in der Landwirtschaft für die Synthese neuer Pflanzenwachstumsregulatoren nahe .
Aroma- und Duftstoffindustrie
Indole haben einen erheblichen Wert in der Aroma- und Duftstoffindustrie aufgrund ihrer charakteristischen Aromen. Biotechnologische Fortschritte haben die Produktion von Indol-Derivaten ermöglicht, die als natürliche Aromastoffe oder in der Parfümerie verwendet werden können, um die sensorischen Eigenschaften verschiedener Produkte zu verbessern .
Biotechnologische Produktion
Die biotechnologische Produktion von Indol-Derivaten, einschließlich halogenierter wie this compound, ist ein Bereich der aktiven Forschung. Diese Verbindungen können durch Fermentation aus Glukose oder Tryptophan unter Verwendung mikrobieller Zellfabriken hergestellt werden. Diese Methode bietet eine nachhaltige Alternative zur traditionellen chemischen Synthese und findet Anwendung in der Produktion von natürlichen Farbstoffen und Verbindungen mit therapeutischem Potenzial .
Wirkmechanismus
Target of Action
6-Fluoro-5-methyl-1H-indole, like many indole derivatives, is known to bind with high affinity to multiple receptors . . These activities suggest that 6-fluoro-5-methyl-1H-indole may interact with a variety of cellular targets.
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds . The presence of a fluorine atom in the 6-position of the indole ring could potentially influence the compound’s reactivity and binding affinity .
Biochemical Pathways
Given the broad range of biological activities exhibited by indole derivatives, it is likely that this compound could influence multiple pathways . For instance, some indole derivatives have been shown to inhibit the activity of certain enzymes, potentially disrupting the associated biochemical pathways .
Pharmacokinetics
The presence of a fluorine atom and a methyl group on the indole ring could potentially influence these properties .
Result of Action
Given the wide range of biological activities exhibited by indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular levels .
Action Environment
The action of 6-fluoro-5-methyl-1H-indole, like that of many other compounds, could be influenced by various environmental factors. These might include the pH of the environment, the presence of other molecules or ions, and the temperature . .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-fluoro-5-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-6-4-7-2-3-11-9(7)5-8(6)10/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLYGQSMHKSQCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1F)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379127 | |
| Record name | 6-fluoro-5-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
162100-95-0 | |
| Record name | 6-fluoro-5-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B67713.png)





